4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMWINMZMMOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H252N44O42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , a complex peptide with a lengthy IUPAC name, exhibits significant biological activity that has been the subject of various studies. This article aims to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C130H219N43O42
- Molecular Weight : 3056.44 g/mol
- Hydrogen Bond Acceptors : 48
This compound is characterized by a highly intricate structure comprising multiple amino acid residues, which contribute to its biological activity. The presence of various functional groups allows for diverse interactions with biological targets.
- Receptor Binding : The compound has been shown to interact with specific receptors in the body, influencing various signaling pathways. For example, its binding affinity to certain G-protein coupled receptors (GPCRs) can modulate cellular responses related to pain and inflammation .
- Anticonvulsant Effects : In experimental models, this compound demonstrated anticonvulsant properties, with studies indicating a significant reduction in seizure activity at certain dosages (IC50 values ranging from 1.61 to 1.98 µg/mL) when tested against picrotoxin-induced convulsions .
- Cytotoxic Activity : Research has highlighted its potential cytotoxic effects against cancer cell lines. Specifically, it has shown equipotent activity against Jurkat cells and A-431 cells, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
- A study investigated the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the amino acid sequence significantly affect their biological efficacy. For instance, the inclusion of methyl groups on the phenyl ring was correlated with increased cytotoxic activity .
- Another research effort focused on the neuropeptide aspect of this compound, noting its role in modulating neurogenic inflammation through interactions that enhance vasodilatory responses . This suggests potential applications in treating conditions such as migraines or other vascular-related disorders.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | IC50 = 1.61 ± 1.92 µg/mL | |
| Cytotoxicity | Equipotent against Jurkat and A-431 | |
| Receptor Interaction | Modulates GPCR signaling |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Neurological Disorders : Its anticonvulsant properties suggest potential use in epilepsy treatments.
- Cancer Therapy : The cytotoxic effects indicate a possible role in cancer treatment protocols.
- Inflammatory Conditions : Its ability to modulate vascular responses could be beneficial in managing conditions characterized by inflammation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as a therapeutic agent against various cancer types. Its structural features allow it to interact with multiple biological targets, leading to cytotoxic effects on cancer cells. For example, derivatives of compounds similar to this one have shown significant anti-proliferative activity against leukemia and hepatocellular carcinoma cells, acting through mechanisms such as Topoisomerase inhibition and apoptosis induction .
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial activities. Research indicates that certain structural modifications enhance their efficacy against a range of bacterial and fungal pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases that are crucial in various signaling pathways. Its ability to form stable interactions with enzyme active sites makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Drug Delivery Systems
Due to its complex structure and ability to form various interactions, this compound can be incorporated into drug delivery systems. Its properties allow for the encapsulation of therapeutic agents, enhancing their stability and bioavailability while providing controlled release profiles .
Protein Interaction Studies
The compound serves as a model for studying protein-ligand interactions. Its diverse functional groups facilitate binding studies that help elucidate the structural requirements for effective binding to specific proteins, which is vital for drug design .
Photocaging Applications
Innovative research has explored the use of photocaged derivatives of this compound in protein engineering. By incorporating these derivatives into proteins, researchers can control protein activity with light, allowing for precise manipulation of biological processes .
Cancer Therapeutics Development
A notable study demonstrated the synthesis of a series of analogs based on this compound that exhibited strong cytotoxicity against various cancer cell lines. The study focused on optimizing the structure to enhance selectivity and potency while minimizing off-target effects .
Antimicrobial Screening
In another case study, derivatives were screened against a panel of bacterial strains, revealing promising activity against resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the amino acid side chains significantly influence antimicrobial potency .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmacological | Anticancer agents | Strong cytotoxic effects against cancer cells |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Biochemical Research | Enzyme inhibition | Insights into enzyme mechanisms |
| Drug delivery systems | Enhanced stability and controlled release | |
| Structural Biology | Protein interaction studies | Elucidation of binding requirements |
| Photocaging applications | Control over protein activity using light |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains numerous peptide bonds (amide linkages), which are susceptible to acidic or basic hydrolysis . For example:
-
Acidic Hydrolysis : Under strong acidic conditions (e.g., 6M HCl, 110°C), peptide bonds break to yield constituent amino acids.
-
Enzymatic Hydrolysis : Proteases like trypsin or chymotrypsin may cleave specific peptide bonds, depending on the sequence .
| Reaction Site | Conditions | Products |
|---|---|---|
| Amide bonds | 6M HCl, 110°C, 24h | Free amino acids, ammonium derivatives |
| Carbamimidamido groups | Alkaline hydrolysis (pH >10) | Urea derivatives and amines |
Oxidation and Reduction
The presence of hydroxy and amino groups makes the compound reactive under redox conditions:
-
Oxidation :
-
Primary alcohols (e.g., serine residues) may oxidize to ketones or carboxylic acids using agents like KMnO₄ or CrO₃.
-
Thiol groups (if present) form disulfide bridges under mild oxidative conditions.
-
-
Reduction :
Acylation and Alkylation
The primary amino groups (e.g., from lysine residues) can undergo:
-
Acylation : Reaction with acetyl chloride or acetic anhydride to form acetylated derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) to produce N-alkylated products.
| Reaction | Reagent | Product |
|---|---|---|
| Acylation of ε-amino group | Acetic anhydride | Acetylated lysine derivatives |
| Alkylation of guanidino | Methyl iodide | Methylated arginine analogs |
Interaction with Biomolecules
The carbamimidamido group (similar to arginine’s guanidine group) may participate in hydrogen bonding or ionic interactions with:
-
DNA : Binding to phosphate backbones via electrostatic interactions.
-
Enzymes : Inhibiting or activating enzymes like nitric oxide synthase .
Stability and Degradation
-
Thermal Degradation : Decomposition above 200°C, releasing CO₂ and NH₃.
-
Photodegradation : UV exposure may break aromatic or conjugated systems, leading to free radicals.
Synthetic Modifications
Based on structural analogs like ghrelin , the compound could undergo:
-
Solid-Phase Peptide Synthesis (SPPS) : Strategic coupling of protected amino acids.
-
Post-Translational Modifications : Phosphorylation or glycosylation at serine/threonine residues.
Key Challenges in Reactivity Studies
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Functional Comparison
4. Analytical Characterization
- Sequencing : Automated Edman degradation () is suitable for determining Compound X’s sequence, though its length may require advanced fragmentation techniques .
- Chromatography: notes HPLC as a gold standard for amino acid analysis. Compound X’s derivatized residues (e.g., 4-oxobutanoic acid) may necessitate reverse-phase HPLC for purity assessment .
- Mass Spectrometry : As in , performic acid pretreatment could stabilize sulfur-containing residues (e.g., methionine) during analysis .
Q & A
Q. How can researchers determine the molecular weight of this complex amino acid derivative experimentally and computationally?
Q. What experimental techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Q. What are the foundational synthesis strategies for this multi-domain amino acid derivative?
Methodological Answer:
Q. How can purity and composition be assessed during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Separate and quantify impurities .
- Amino Acid Analysis (AAA): Hydrolyze the compound and quantify residues via ion chromatography or ninhydrin assays .
Q. Which computational tools predict the solubility of this compound for in vitro studies?
Methodological Answer: Use PSPNet , a neural network model integrating amino acid embedding and evolutionary data to predict solubility . Validate predictions with experimental assays (e.g., turbidity measurements in buffer solutions).
Advanced Research Questions
Q. How can AI-driven models optimize the synthesis and functional properties of this compound?
Q. How do researchers identify and validate functional domains critical for bioactivity?
Methodological Answer:
Q. What strategies address low solubility in aqueous buffers during functional assays?
Q. How to resolve contradictions between computational predictions and experimental data?
Methodological Answer:
Q. What in vitro assays validate target interactions and mechanistic hypotheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
